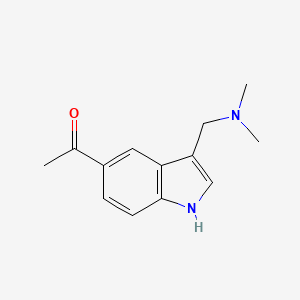
Indole, 5-acetyl-3-((dimethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 5-acetyl-3-((dimethylamino)methyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . For Indole, 5-acetyl-3-((dimethylamino)methyl)-, a common synthetic route involves the reaction of 5-acetylindole with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group at the 3-position .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Indole, 5-acetyl-3-((dimethylamino)methyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indole, 5-acetyl-3-((dimethylamino)methyl)- involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential therapeutic effects.
Uniqueness
Indole, 5-acetyl-3-((dimethylamino)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminomethyl group at the 3-position enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
54531-17-8 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1H-indol-5-yl]ethanone |
InChI |
InChI=1S/C13H16N2O/c1-9(16)10-4-5-13-12(6-10)11(7-14-13)8-15(2)3/h4-7,14H,8H2,1-3H3 |
InChI Key |
RGHWOYZPLAFYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


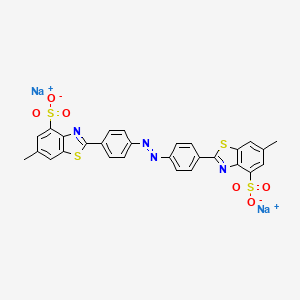
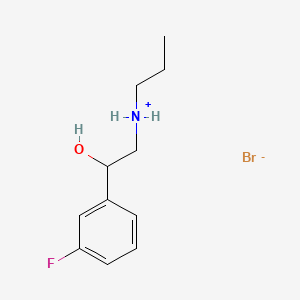
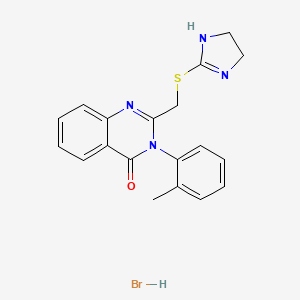
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)

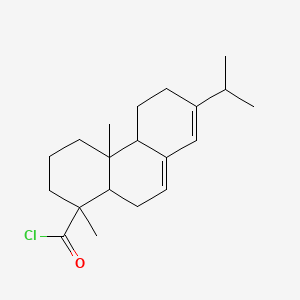
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
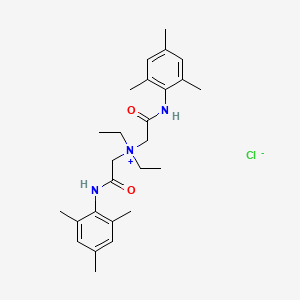

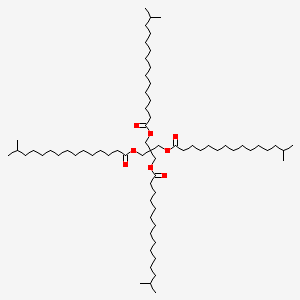
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
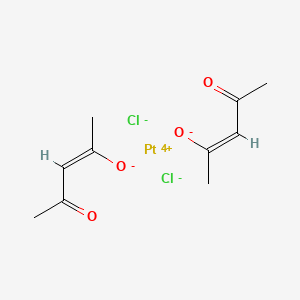
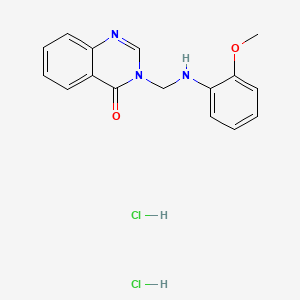
![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
